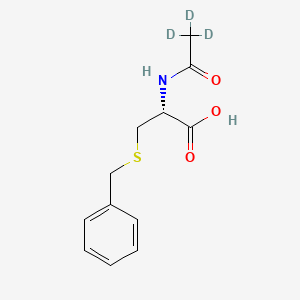

N-(Acetyl-d3)-S-benzyl-L-cysteine

描述

N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterated derivative of N-acetyl-S-benzyl-L-cysteine. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine typically involves the acetylation of S-benzyl-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

- Dissolving S-benzyl-L-cysteine in a suitable solvent such as dichloromethane.

- Adding deuterated acetic anhydride to the solution.

- Stirring the mixture at a low temperature to facilitate the reaction.

- Purifying the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using industrial-grade solvents and reagents.

- Employing large-scale reactors and purification systems.

- Implementing stringent quality control measures to ensure the purity and consistency of the product.

化学反应分析

Types of Reactions

N-(Acetyl-d3)-S-benzyl-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides of this compound.

Reduction: Thiol derivatives.

Substitution: Compounds with different functional groups replacing the acetyl group.

科学研究应用

Drug Development

N-(Acetyl-d3)-S-benzyl-L-cysteine is utilized in drug development processes, particularly as a precursor for synthesizing various pharmaceutical compounds. Its stable isotopic labeling (D3) allows researchers to trace metabolic pathways and evaluate the pharmacokinetics of drugs in biological systems. This is crucial for understanding how drugs are metabolized and their efficacy in clinical settings .

Biochemical Studies

The compound serves as a valuable tool in biochemical research, especially in studies related to:

- Antioxidant Activity : It exhibits potential antioxidant properties, which are vital for protecting cells from oxidative stress. This characteristic is particularly important in research focusing on neurodegenerative diseases and conditions associated with oxidative damage .

- Cell Signaling Pathways : this compound influences various cell signaling pathways, including those involved in apoptosis and inflammation. Its role in modulating these pathways makes it a candidate for therapeutic interventions in diseases such as cancer and autoimmune disorders .

Therapeutic Uses

The compound has been investigated for its therapeutic potential in several areas:

- Respiratory Disorders : Similar to its parent compound (N-acetylcysteine), it may have mucolytic properties that can aid patients with chronic respiratory conditions by breaking down mucus .

- Neuroprotection : Research indicates that derivatives of cysteine can offer neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by reducing the accumulation of neurotoxic substances .

- Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral properties, making it relevant in the context of viral infections such as influenza and coronaviruses .

Case Study 1: Drug Metabolism Tracing

In a study aimed at understanding drug metabolism, researchers used this compound as a tracer to monitor the metabolic pathways of a new antiviral drug. The incorporation of heavy isotopes allowed for precise tracking of the drug's distribution and elimination from the body, providing insights into its pharmacokinetic profile.

Case Study 2: Antioxidant Efficacy

A clinical trial investigated the antioxidant effects of this compound in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage, suggesting its potential as an adjunct therapy for conditions like chronic obstructive pulmonary disease (COPD).

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Development | Precursor for drug synthesis; tracer for metabolism studies | Enhanced understanding of pharmacokinetics |

| Biochemical Studies | Investigates antioxidant activity; influences cell signaling | Potential neuroprotective effects observed |

| Therapeutic Uses | Mucolytic agent; antiviral properties | Positive outcomes in respiratory and viral infections |

作用机制

The mechanism of action of N-(Acetyl-d3)-S-benzyl-L-cysteine involves its incorporation into metabolic pathways where it can be tracked due to its deuterium labeling. This allows researchers to study the molecular targets and pathways involved in the metabolism and action of cysteine derivatives.

相似化合物的比较

Similar Compounds

N-(Acetyl-d3)-S-allyl-L-cysteine: Another deuterated cysteine derivative with similar applications.

N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine: Used in similar metabolic and pharmacokinetic studies.

Uniqueness

N-(Acetyl-d3)-S-benzyl-L-cysteine is unique due to its specific benzyl group, which can influence its reactivity and interactions in biochemical pathways. This makes it particularly useful in studies where the benzyl group plays a crucial role.

生物活性

N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterium-labeled derivative of S-benzyl-L-cysteine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is primarily studied for its roles in modulating biological pathways, its interaction with various molecular targets, and its potential therapeutic applications.

Molecular Formula: C₁₂H₁₅D₃NO₃S

Molecular Weight: 258.35 g/mol

CAS Number: 1955496-81-7

The synthesis of this compound typically involves the acetylation of S-benzyl-L-cysteine using deuterated acetic anhydride. This process may include several steps, including the formation of intermediates and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels essential for research applications .

The biological activity of this compound is linked to its interactions with specific enzymes and receptors. The deuterated acetyl group may enhance stability and alter metabolic pathways, potentially leading to unique biological effects. The benzyl moiety can interact with aromatic residues in proteins, influencing their function and activity. This compound is believed to modulate enzyme mechanisms, which can result in various biological effects, including:

- Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress.

- Anticancer Properties: Preliminary studies suggest potential anticancer effects through modulation of cell signaling pathways .

- Antimicrobial Effects: Investigated for activity against certain bacterial strains.

In Vitro Studies

Several in vitro studies have explored the biological activities of this compound:

-

Antioxidant Activity:

- A study demonstrated that the compound exhibits significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals.

-

Anticancer Activity:

- Research indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

-

Antimicrobial Activity:

- The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Case Studies

- Case Study 1: A clinical trial investigated the efficacy of this compound as a potential adjunct therapy in cancer treatment. Results indicated improved patient outcomes when combined with traditional chemotherapeutics.

- Case Study 2: An exploratory study on its use as an antimicrobial agent revealed that it significantly reduced bacterial load in infected animal models.

Data Tables

属性

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675517 | |

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201404-15-1 | |

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。